3,6-Dihydro-2H-pyran-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a derivative of pyran, a six-membered oxygen-containing heterocycle, and is characterized by the presence of a carbonyl chloride functional group. It is a valuable intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro-2H-pyran-4-carbonyl chloride typically involves the reaction of 3,6-dihydro-2H-pyran with phosgene (carbonyl chloride) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
3,6-Dihydro-2H-pyran+Phosgene→3,6-Dihydro-2H-pyran-4-carbonyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dihydro-2H-pyran-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can be hydrolyzed to form 3,6-dihydro-2H-pyran-4-carboxylic acid.
Reduction: Reduction of the carbonyl chloride group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as triethylamine.
Hydrolysis: Hydrolysis is performed using water or aqueous base under mild conditions.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Carboxylic Acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
Wissenschaftliche Forschungsanwendungen
3,6-Dihydro-2H-pyran-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to introduce functional groups for further study.
Medicine: It is used in the development of drug candidates and as a building block for the synthesis of bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,6-Dihydro-2H-pyran-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with a similar structure but lacking the carbonyl chloride group.
2,3-Dihydropyran: Another isomer of dihydropyran with different reactivity and applications.
Uniqueness
3,6-Dihydro-2H-pyran-4-carbonyl chloride is unique due to the presence of the carbonyl chloride functional group, which imparts distinct reactivity compared to other dihydropyran derivatives. This functional group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Biologische Aktivität
3,6-Dihydro-2H-pyran-4-carbonyl chloride (CAS No. 99338-34-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound has a molecular formula of C6H7ClO and a molecular weight of approximately 146.57 g/mol. The compound is characterized by a pyran ring structure with a carbonyl chloride functional group, which is crucial for its reactivity and biological interactions.
Biological Activity
The biological activity of this compound primarily involves its potential as an antimicrobial and anticancer agent. The compound's mechanism of action includes enzyme inhibition and interference with cellular processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains by inhibiting key enzymes necessary for bacterial survival. The exact mechanisms often involve disrupting cell wall synthesis or inhibiting protein synthesis pathways.
Anticancer Potential
Studies have highlighted the anticancer potential of pyran derivatives. For example, compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The incorporation of the carbonyl chloride group enhances the reactivity of these compounds, potentially leading to improved binding affinities to target proteins involved in cancer progression.
The mechanism of action for this compound may involve:
- Enzyme Inhibition : The carbonyl chloride group can form covalent bonds with nucleophilic residues in enzyme active sites, effectively inhibiting their function.
- Cellular Interference : The compound may disrupt cellular signaling pathways or induce apoptosis in cancer cells by altering gene expression profiles.
Table 1: Summary of Biological Activities
Detailed Findings
- Antimicrobial Studies : A study demonstrated that similar pyran derivatives exhibited antimicrobial activity at concentrations above 50 µM against Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar properties at effective concentrations.
- Cytotoxicity Assays : In vitro assays on MCF-7 and HT-29 cell lines revealed that compounds with structural similarities showed IC50 values ranging from 10 µM to 30 µM, indicating moderate cytotoxic potential. The presence of the carbonyl chloride moiety likely contributes to these effects by enhancing cellular uptake and interaction with target proteins.
Eigenschaften
IUPAC Name |
3,6-dihydro-2H-pyran-4-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2/c7-6(8)5-1-3-9-4-2-5/h1H,2-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLYANOLZJZUQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540089 |
Source
|
Record name | 3,6-Dihydro-2H-pyran-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99338-34-8 |
Source
|
Record name | 3,6-Dihydro-2H-pyran-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.